![molecular formula C24H26N4O6 B14737336 8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 5429-50-5](/img/structure/B14737336.png)
8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple methoxy groups and a purine core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione involves several steps, typically starting with the preparation of the 3,4-dimethoxyphenyl derivatives. The synthetic route often includes:
Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired intermediate.
Coupling with purine derivatives: The intermediate is then coupled with purine derivatives under specific reaction conditions to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.
Analyse Chemischer Reaktionen
8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulating signaling pathways: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.
Antioxidant activity: Its structure allows it to scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione can be compared with similar compounds such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound shares the 3,4-dimethoxyphenyl group but differs in its ester functional group and overall structure.
Methyl 3-(3,4-dimethoxyphenyl)propanoate: Similar in having the 3,4-dimethoxyphenyl group, but with a different backbone and functional groups.
The uniqueness of this compound lies in its purine core and the specific arrangement of methoxy groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5429-50-5 |
|---|---|
Molekularformel |
C24H26N4O6 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
8-(3,4-dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H26N4O6/c1-26-22-20(23(29)27(2)24(26)30)28(13-14-7-9-16(31-3)18(11-14)33-5)21(25-22)15-8-10-17(32-4)19(12-15)34-6/h7-12H,13H2,1-6H3 |
InChI-Schlüssel |
VOVXVZZFRIHNEA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)C3=CC(=C(C=C3)OC)OC)CC4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


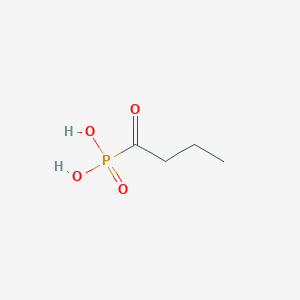
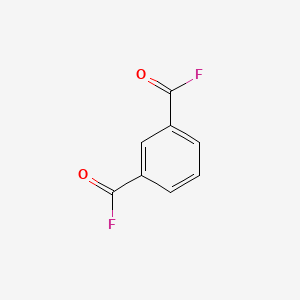

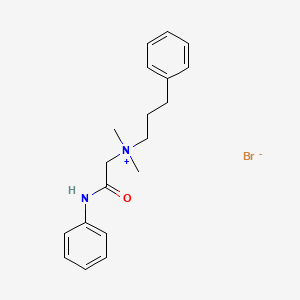
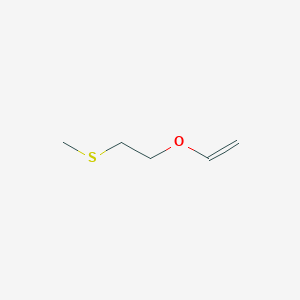


![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
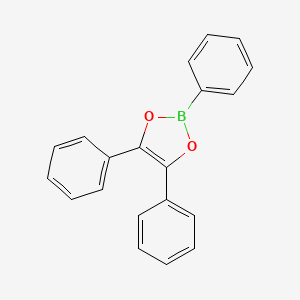
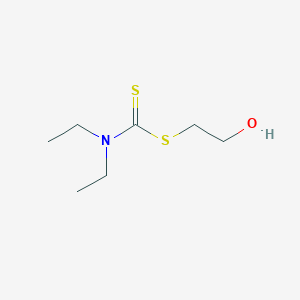
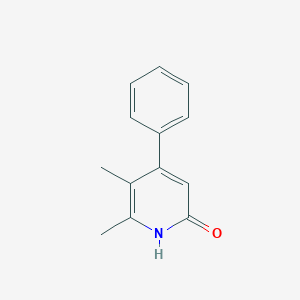
![(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol](/img/structure/B14737314.png)
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
